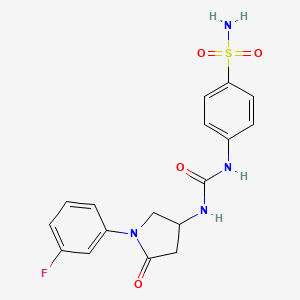

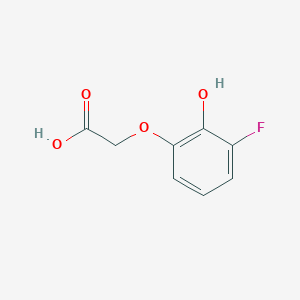

4-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Carbonic Anhydrase Inhibition

This compound is part of the sulfonamide class, which are known for their inhibitory effects on carbonic anhydrases (CAs). These enzymes are crucial for balancing acid-base equilibria in tissues and blood. The compound has shown high selectivity against hCA IX and hCA XII, which are targets in treating hypoxic cancers . It also exhibits noteworthy activity against hCA I, potentially useful for treating cerebral edema .

Anticancer Activity

Sulfonamides, including this compound, have been studied for their potential anticancer effects. They are found to inhibit enzymes that are overexpressed in cancer cells, thereby reducing tumor growth and metastasis. This compound’s selective inhibition of certain CAs makes it a candidate for targeted cancer therapies .

Drug Development

Due to its inhibitory action on specific enzymes, this compound can be a lead structure in the development of new drugs. Its high selectivity and potency make it a valuable model for designing drugs with fewer side effects and improved efficacy .

Hypoxic Tumor Treatment

The compound’s ability to inhibit hCA IX and hCA XII is particularly relevant for the treatment of hypoxic tumors. These enzymes are involved in tumor acidification, and their inhibition can help in creating a less favorable environment for tumor growth .

Enzyme Kinetics Studies

With its exceptionally low Ki value for hCA XII, this compound is useful in enzyme kinetics studies. Researchers can use it to understand the binding affinities and inhibition mechanisms of sulfonamides on CAs, which can lead to the discovery of new therapeutic agents .

Physicochemical Property Analysis

The compound’s structure allows for detailed physicochemical studies, such as vibrational frequency analysis and electrostatic potential calculations. These studies can reveal insights into the molecule’s stability, reactivity, and interactions with biological targets .

Mechanism of Action

Target of Action

Similar compounds, such as ureidobenzenesulfonamides, have been reported to selectively inhibit carbonic anhydrases (cas), particularly hca ix and hca xii . These enzymes are common targets in the treatment of hypoxic cancers .

Mode of Action

Based on its structural similarity to ureidobenzenesulfonamides, it may interact with its targets (eg, carbonic anhydrases) by binding to the active site of the enzyme, thereby inhibiting its activity .

Biochemical Pathways

Carbonic anhydrases play a crucial role in maintaining acid-base balance in tissues and blood by catalyzing the conversion of carbon dioxide and water into bicarbonate and protons . Inhibition of these enzymes can disrupt this balance, potentially affecting various biochemical pathways.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the activity of carbonic anhydrases, the potential targets of this compound, is known to be sensitive to changes in pH .

properties

IUPAC Name |

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-sulfamoylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O4S/c18-11-2-1-3-14(8-11)22-10-13(9-16(22)23)21-17(24)20-12-4-6-15(7-5-12)27(19,25)26/h1-8,13H,9-10H2,(H2,19,25,26)(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONJMHXBSOFLJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2931940.png)

![N-(2-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2931945.png)

![4-[4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2931946.png)

![3-[(3-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B2931950.png)

![3-Methyl-2-(3-methylbutyl)-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2931954.png)

![5-(Chloromethyl)benzo[d]thiazole](/img/structure/B2931956.png)

![N-[[4-(Difluoromethoxy)-2-fluorophenyl]methyl]prop-2-enamide](/img/structure/B2931958.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2931960.png)